

evaluation of green chemistry metrics for 1,5,9-cyclododecatriene synthesis

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Compound of Interest

Compound Name: 1,5,9-CYCLODODECATRIENE

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A Comparative Guide to the Green Synthesis of 1,5,9-Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the green chemistry metrics for the synthesis of **1,5,9-cyclododecatriene** (CDT), a crucial intermediate in the production of various polymers and specialty chemicals. The primary focus is on the industrially dominant method: the cyclotrimerization of 1,3-butadiene, comparing the two main catalytic systems based on titanium and nickel.

Executive Summary

The synthesis of **1,5,9-cyclododecatriene** is dominated by the cyclotrimerization of 1,3-butadiene. This process is highly atom-economical in theory, as all atoms of the reactants are incorporated into the final product. However, the overall greenness of the synthesis is significantly influenced by the choice of catalyst, reaction conditions, and the efficiency of the work-up procedure. This guide evaluates the two primary catalytic systems, Ziegler-Natta type titanium-based catalysts and nickel-based catalysts, against key green chemistry metrics. While both methods offer high yields, they present different profiles in terms of catalyst efficiency, byproduct formation, and solvent usage, which in turn affect their Process Mass Intensity (PMI) and E-Factor.

Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for the titanium- and nickel-catalyzed synthesis of **1,5,9-cyclododecatriene**. The values are calculated based on representative laboratory-scale synthesis protocols derived from the literature.

Green Chemistry Metric	Titanium-Catalyzed Synthesis	Nickel-Catalyzed Synthesis	Ideal Value	Formula
Atom Economy (%)	~100%	~100%	100%	$(\text{MW of product} / \sum \text{MW of reactants}) \times 100$
Yield (%)	>90% [1] [2]	~85% [3]	100%	$(\text{Actual yield} / \text{Theoretical yield}) \times 100$
Selectivity (%)	~95% for CDT [2]	Variable, can produce a mixture of oligomers	100%	$(\text{Moles of desired product} / \text{Total moles of products}) \times 100$
Process Mass Intensity (PMI)	High (estimated >50)	High (estimated >60)	1	$\text{Total mass in process} / \text{Mass of product}$
E-Factor	High (estimated >49)	High (estimated >59)	0	$\text{Total waste (kg)} / \text{Product (kg)}$
Reaction Mass Efficiency (RME) (%)	High (reflects high yield)	High (reflects high yield)	100%	$(\text{Mass of product} / \sum \text{Mass of reactants}) \times 100$

Note: The PMI and E-Factor values are estimates based on typical laboratory procedures and include solvents for reaction and work-up, and catalyst deactivation agents. These values can vary significantly with process optimization and scale. The primary contributor to the high PMI and E-Factor in both processes is the large volume of solvent used relative to the product.

Experimental Protocols

Titanium-Catalyzed Synthesis of 1,5,9-Cyclododecatriene (Ziegler-Natta Type)

This protocol is a representative laboratory-scale procedure based on established industrial processes.^[2]^[4]

Materials:

- 1,3-Butadiene (liquefied)
- Titanium tetrachloride (TiCl_4)
- Ethylaluminum sesquichloride (EASC - $\text{Al}_2(\text{C}_2\text{H}_5)_3\text{Cl}_3$)
- Toluene (anhydrous)
- Methanol
- Aqueous Sodium Hydroxide (5-30%)^[5]
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reactor Setup:** A dry, inert gas-purged reactor equipped with a stirrer, temperature control, and a gas inlet is charged with anhydrous toluene.
- **Catalyst Preparation:** In a separate dry, inert-purged vessel, a solution of titanium tetrachloride in toluene is prepared. In another vessel, a solution of ethylaluminum sesquichloride in toluene is prepared.
- **Reaction Initiation:** The toluene in the reactor is brought to the reaction temperature (typically 20-60°C). The titanium tetrachloride solution is added to the reactor, followed by the slow addition of the ethylaluminum sesquichloride solution to form the active catalyst.

- **Butadiene Feed:** Liquefied 1,3-butadiene is continuously fed into the reactor at a controlled rate, maintaining the reaction temperature and pressure (typically 1-5 atm).[\[2\]](#)
- **Reaction Monitoring:** The reaction progress is monitored by gas chromatography (GC) to determine the conversion of butadiene and the selectivity to **1,5,9-cyclododecatriene**.
- **Catalyst Deactivation:** Upon completion, the reaction is quenched by the addition of methanol, followed by washing with an aqueous sodium hydroxide solution to deactivate and remove the catalyst residues.[\[2\]](#)
- **Product Isolation:** The organic phase is separated, washed with water, and dried. The solvent is removed by distillation, and the crude **1,5,9-cyclododecatriene** is purified by vacuum distillation.

Nickel-Catalyzed Synthesis of 1,5,9-Cyclododecatriene

This protocol is a representative laboratory-scale procedure.[\[6\]](#)

Materials:

- 1,3-Butadiene (liquefied)
- Nickel(II) acetylacetonate [Ni(acac)₂]
- Triethylaluminum (Al(C₂H₅)₃)
- Toluene (anhydrous)
- Methanol
- Inert gas (Nitrogen or Argon)

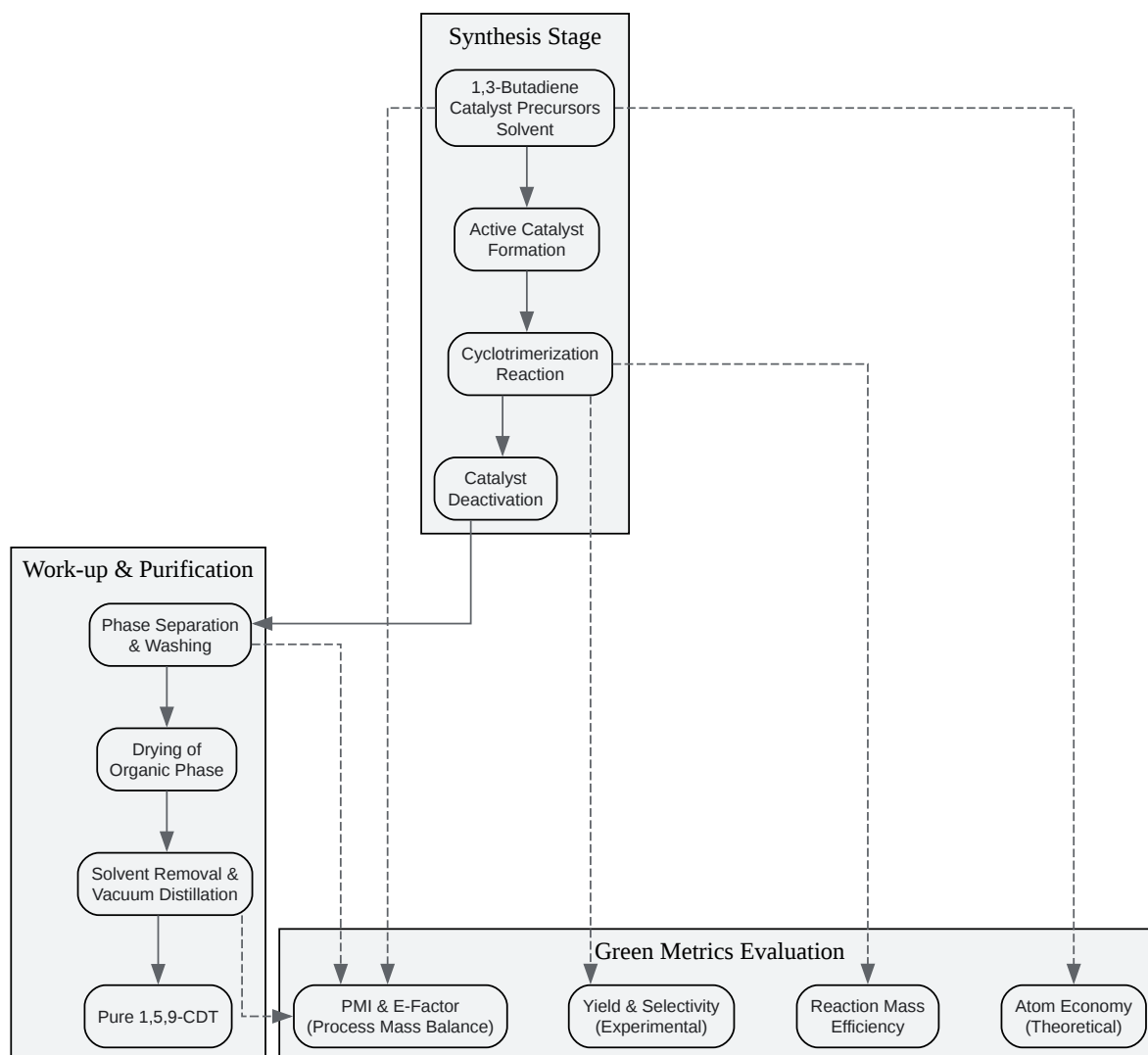
Procedure:

- **Reactor Setup:** A dry, inert gas-purged reactor is set up as described for the titanium-catalyzed synthesis.

- **Catalyst Preparation:** The reactor is charged with anhydrous toluene and Nickel(II) acetylacetonate. The mixture is stirred to dissolve the nickel complex.
- **Reaction Initiation:** The solution is brought to the desired reaction temperature. A solution of triethylaluminum in toluene is then slowly added to the reactor to activate the nickel catalyst.
- **Butadiene Feed:** Liquefied 1,3-butadiene is fed into the reactor at a controlled rate, maintaining the reaction temperature.
- **Reaction Monitoring:** The reaction is monitored by GC to follow the consumption of butadiene and the formation of CDT and other oligomers.
- **Catalyst Deactivation:** The reaction is terminated by the addition of methanol to quench the catalyst.
- **Product Isolation:** The work-up procedure is similar to the titanium-catalyzed process, involving washing, drying, solvent removal, and vacuum distillation to isolate the **1,5,9-cyclododecatriene**.

Process Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and evaluation of **1,5,9-cyclododecatriene**, highlighting the stages where green chemistry metrics are applied.

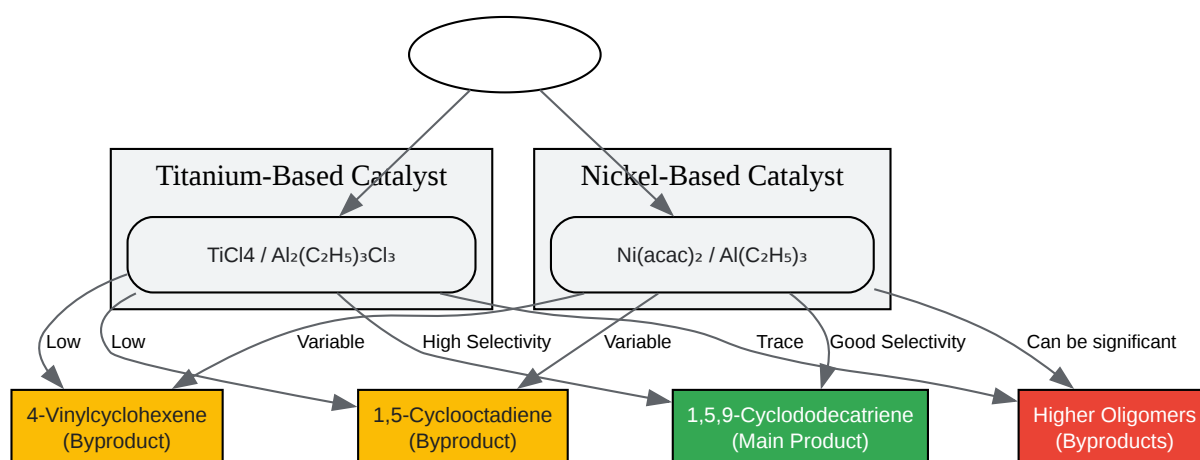


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Caption: General workflow for the synthesis and green chemistry evaluation of **1,5,9-cyclododecatriene**.

Signaling Pathways and Logical Relationships

The choice of catalyst directly influences the reaction pathway and the resulting product distribution. The following diagram illustrates the logical relationship between the catalyst system and the primary products.



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Caption: Influence of catalyst choice on the product distribution in butadiene cyclotrimerization.

Conclusion

Both titanium- and nickel-based catalytic systems are effective for the synthesis of **1,5,9-cyclododecatriene** from 1,3-butadiene with high atom economy. The titanium-based system generally offers higher selectivity to the desired trimer, which can lead to a slightly better overall process efficiency and lower waste from byproducts. However, the greenness of the entire process is heavily impacted by the significant use of solvents, leading to high PMI and E-Factor values for both methods. Future research and process optimization should focus on reducing solvent usage, developing more efficient and recyclable catalyst systems, and exploring solvent-free reaction conditions to improve the overall sustainability of **1,5,9-**

cyclododecatriene synthesis. The choice between the two catalytic systems in an industrial setting will also depend on economic factors, catalyst cost, and the desired isomer of CDT.

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